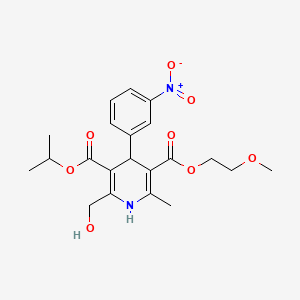

Monohydroxy of nimodipine

Description

Structure

3D Structure

Properties

CAS No. |

663163-06-2 |

|---|---|

Molecular Formula |

C21H26N2O8 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

5-O-(2-methoxyethyl) 3-O-propan-2-yl 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H26N2O8/c1-12(2)31-21(26)19-16(11-24)22-13(3)17(20(25)30-9-8-29-4)18(19)14-6-5-7-15(10-14)23(27)28/h5-7,10,12,18,22,24H,8-9,11H2,1-4H3 |

InChI Key |

WOJJKAJVNDPQNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)CO)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways and Mechanisms of Monohydroxy Nimodipine Formation

Cytochrome P450 Enzyme System in Nimodipine (B1678889) Hydroxylation

The biotransformation of nimodipine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are located in the liver and intestinal mucosa. hpra.ieif-pan.krakow.pl This enzyme system is responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.

Predominant Role of CYP3A4 Isoenzyme in Nimodipine Metabolism

The CYP3A4 isoenzyme is the principal catalyst in the metabolism of nimodipine. hpra.ieif-pan.krakow.plresearchgate.netceconnection.comdrugbank.comnih.govmedrxiv.orgabcam.comum.edu.mt This enzyme is highly abundant in the human liver and small intestine and is responsible for the oxidative metabolism of a wide range of drugs. if-pan.krakow.plceconnection.com The extensive first-pass metabolism of nimodipine, which significantly reduces its oral bioavailability, is largely attributed to the activity of CYP3A4 in both the liver and the gut wall. if-pan.krakow.plresearchgate.netdrugbank.com

The involvement of CYP3A4 in nimodipine metabolism is demonstrated by inhibition studies. Potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, have been shown to competitively inhibit the dehydrogenation of nimodipine's dihydropyridine (B1217469) ring. nih.govresearchgate.net For instance, ketoconazole exhibits a strong inhibitory effect on nimodipine metabolism. nih.gov The co-administration of grapefruit juice, a known potent inhibitor of CYP3A4, can lead to a significant increase in the bioavailability and peak concentrations of nimodipine. ceconnection.com Conversely, inducers of CYP3A4, like phenytoin (B1677684) and modafinil, can decrease nimodipine levels in the body. ceconnection.com

Contributions of Other CYP Isoforms (e.g., CYP3A5, CYP2C19) to Hydroxylation Pathways

While CYP3A4 is the primary enzyme, other CYP isoforms also contribute to the metabolism of nimodipine, including CYP3A5 and CYP2C19. researchgate.netnih.govmedrxiv.org The genetic polymorphism of these enzymes can lead to inter-individual variability in nimodipine pharmacokinetics. nih.govnih.govresearchgate.net

The CYP3A5 enzyme, for example, plays a role in nimodipine disposition, and its genetic variations can categorize individuals as extensive, normal, intermediate, or poor metabolizers. nih.govresearchgate.net Patients with certain CYP3A5 genotypes may exhibit a reduced clearance of nimodipine, potentially leading to altered drug exposure. nih.govresearchgate.net

Specific Hydroxylation Reactions Leading to Monohydroxy Nimodipine

The formation of monohydroxy nimodipine involves the enzymatic hydroxylation of a methyl group on the dihydropyridine ring. vulcanchem.com This reaction introduces a hydroxyl (-OH) group, increasing the water solubility of the molecule and facilitating its further metabolism and excretion. The exact position of this hydroxylation can vary depending on species-specific metabolic tendencies. vulcanchem.com

Oxidative Metabolism Processes in Monohydroxy Metabolite Formation

The generation of monohydroxy metabolites of nimodipine is a result of oxidative metabolism. hpra.ienih.gov This process involves several key reactions catalyzed by CYP enzymes, including:

Dehydrogenation of the dihydropyridine ring. hpra.ienih.gov

Oxidative O-demethylation . hpra.ienih.gov

Oxidative ester cleavage . hpra.ienih.gov

Hydroxylation of the methyl groups at the 2- or 6-positions of the dihydropyridine ring. hpra.ienih.gov

These oxidative reactions transform the lipophilic nimodipine molecule into more polar metabolites, including the monohydroxy forms.

In Vitro Microsomal Incubation Models for Metabolic Pathway Elucidation

In vitro models using liver microsomes are instrumental in studying the metabolic pathways of drugs like nimodipine. nih.govresearchgate.netnih.gov These models contain a high concentration of CYP enzymes and allow for the controlled investigation of metabolic reactions. researchgate.net By incubating nimodipine with liver microsomes from different species, researchers can identify the resulting metabolites and the enzymes responsible for their formation. nih.govresearchgate.net

For example, studies using human liver microsomes have been crucial in confirming the primary role of CYP3A4 in nimodipine metabolism through the use of selective inhibitors. nih.govresearchgate.net These in vitro systems also enable the study of enzyme kinetics, providing valuable data on the rate of metabolism. nih.govnih.gov

Comparative Metabolic Profiling Across Different Biological Species

The metabolism of nimodipine exhibits considerable variation across different species. nih.gov Comparative studies using hepatic microsomes from rats, dogs, monkeys, and humans have revealed both similarities and differences in the metabolic profiles. vulcanchem.comnih.gov

While the fundamental biotransformation reactions such as dehydrogenation and oxidative ester cleavage are common across these species, the quantitative importance of each pathway can differ. nih.gov For instance, a study on the biotransformation of nimodipine in rats, dogs, and monkeys identified 18 different metabolites, indicating extensive metabolism. nih.gov Although the unchanged drug was not found in urine or bile, it was present in rat plasma. nih.gov The identification of metabolites in these species has been accomplished through various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). nih.gov

The table below summarizes the key enzymes and metabolic reactions involved in the formation of monohydroxy nimodipine.

| Metabolic Aspect | Details |

| Primary Enzyme System | Cytochrome P450 (CYP) |

| Predominant Isoenzyme | CYP3A4 hpra.ieif-pan.krakow.plresearchgate.netceconnection.comdrugbank.comnih.govmedrxiv.orgabcam.comum.edu.mt |

| Other Contributing Isoforms | CYP3A5, CYP2C19 researchgate.netnih.govmedrxiv.org |

| Key Metabolic Reactions | Hydroxylation, Dehydrogenation, Oxidative O-demethylation, Oxidative ester cleavage hpra.ienih.gov |

| Model for Study | In vitro liver microsomal incubations nih.govresearchgate.netnih.gov |

| Species Variation | Metabolic profiles differ between rat, dog, monkey, and human vulcanchem.comnih.gov |

Structural Elucidation and Identification of Monohydroxy Nimodipine

Advanced Mass Spectrometry Techniques for Metabolite Characterization

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), stands as a cornerstone technology for metabolite analysis. It offers unparalleled sensitivity and specificity, enabling the detection and structural characterization of metabolites even at low concentrations in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative and qualitative analysis of drug metabolites. nih.govnih.gov In the context of nimodipine (B1678889), LC-MS/MS methods are developed to separate the parent drug from its various metabolites, including the monohydroxy derivative. nih.govwiley.com The process involves chromatographic separation on a column, followed by ionization and mass analysis. nih.gov

The first stage of mass spectrometry (MS) isolates a specific ion, known as the precursor ion, which for monohydroxy nimodipine would correspond to its protonated molecule [M+H]⁺. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions, called product ions. The specific pattern of precursor-to-product ion transitions is highly unique to the molecule's structure and is used for definitive identification and quantification through methods like Selected Reaction Monitoring (SRM). nih.gov For instance, while the parent nimodipine shows a key transition of m/z 419.1 → 343, the monohydroxy metabolite would be identified by a different set of mass transitions corresponding to its unique structure. nih.gov

The high sensitivity of LC-MS/MS allows for the detection of metabolites at very low concentrations, often in the nanogram per milliliter (ng/mL) range, which is essential for pharmacokinetic studies. nih.govscielo.br

Table 1: Representative LC-MS/MS Parameters for Nimodipine Analysis

| Parameter | Value/Description | Source |

| Chromatography Column | C18 or equivalent reverse-phase column | nih.gov |

| Mobile Phase | Gradient elution with methanol (B129727)/acetonitrile (B52724) and water (often with formic acid) | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govscielo.br |

| MS Detection Mode | Selected Reaction Monitoring (SRM) in positive ion mode | nih.gov |

| Precursor Ion (Nimodipine) | m/z 419.1 | nih.gov |

| Product Ion (Nimodipine) | m/z 343 | nih.gov |

For the initial identification of unknown metabolites, high-resolution mass spectrometry (HRMS) techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are invaluable. medkoo.com Unlike tandem quadrupole instruments that target specific mass transitions, QTOF analyzers provide highly accurate mass measurements of both the precursor and fragment ions, often with mass accuracy in the low parts-per-million (ppm) range. researchgate.net

This precision allows for the confident determination of the elemental composition of the molecular ion. researchgate.net For monohydroxy nimodipine, an LC-QTOF-MS analysis would reveal a molecular ion with a mass-to-charge ratio corresponding to the addition of one oxygen atom (approximately 16 Da) to the parent nimodipine molecule. The instrument's high-resolution fragmentation (MS/MS) capabilities then help to pinpoint the exact location of the hydroxylation on the nimodipine structure by analyzing the mass shifts in the fragment ions compared to those of the parent drug. mdpi.com This detailed fragmentation pattern serves as a structural fingerprint for the metabolite. medkoo.comresearchgate.net

Utility of Isotopic Labeling and Hydrogen-Deuterium Exchange Experiments in Metabolite Identification

Isotopic labeling is a powerful strategy used to confirm metabolite structures and differentiate them from endogenous compounds. nih.govdoi.org This can be achieved by synthesizing a version of nimodipine that incorporates stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.gov When the labeled drug is metabolized, the resulting metabolites retain the isotopic label, creating a unique mass signature that is easily identifiable by mass spectrometry. researchgate.net

A particularly useful technique is online hydrogen-deuterium exchange (HDX) mass spectrometry. medkoo.comresearchgate.net In this experiment, the column effluent from the LC is mixed with a deuterium-rich solvent (like D₂O) just before entering the mass spectrometer. researchgate.net Labile hydrogens in the molecule (those attached to oxygen, nitrogen, or sulfur) will rapidly exchange with deuterium atoms from the solvent. researchgate.netvulcanchem.com By comparing the mass spectrum before and after exchange, one can count the number of exchangeable hydrogens in the molecule. For monohydroxy nimodipine, the presence of the new hydroxyl (-OH) group would result in an additional exchangeable hydrogen compared to the parent drug, providing conclusive evidence for its identity. vulcanchem.com This method is instrumental in distinguishing between isomers, such as hydroxylation on a carbon atom versus an N-oxide formation.

Chromatographic Separation Strategies for Monohydroxy Nimodipine Isolation

Effective separation of monohydroxy nimodipine from the parent drug and other metabolites is a prerequisite for its accurate identification and quantification. vulcanchem.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the standard techniques employed. nih.gov

The most common approach involves reversed-phase chromatography, typically using a C18 stationary phase. nih.gov This method separates compounds based on their hydrophobicity. Since hydroxylation increases the polarity of a molecule, monohydroxy nimodipine is expected to be less retained and therefore elute earlier from a C18 column than the more hydrophobic parent nimodipine. asau.rudp.tech

Gradient elution is commonly used, where the composition of the mobile phase is changed over time—for example, by gradually increasing the proportion of an organic solvent like acetonitrile or methanol in an aqueous buffer. nih.gov This allows for the efficient separation of compounds with a wide range of polarities, ensuring that both the parent drug and its more polar metabolites are resolved into sharp, distinct peaks. semanticscholar.org The specific gradient profile, flow rate, and column temperature are optimized to achieve the best possible separation. nih.govsemanticscholar.org

Analytical Methodologies for the Quantification of Monohydroxy Nimodipine

Development and Validation of High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS) Assays

The development of a robust HPLC-MS/MS assay is a cornerstone for the accurate quantification of nimodipine (B1678889) metabolites in biological samples. While specific methods for monohydroxy nimodipine are not widely published, the principles are based on methods validated for the parent compound. scielo.br Such an assay involves optimizing both the chromatographic separation and the mass spectrometric detection.

For chromatographic separation, a reversed-phase column, such as a C18, is typically employed. scielo.br A mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) is used to elute the analyte from the column. scielo.brresearchgate.net Gradient elution is often preferred to achieve better separation and peak shape for both the parent drug and its various metabolites.

Detection by tandem mass spectrometry is highly specific. It operates by selecting a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), allows for precise quantification with minimal interference from other components in the biological matrix. nih.gov For nimodipine, the MS/MS ion transition has been identified as 419.1→343. nih.gov A similar process would be established for its monohydroxy metabolite by first determining its specific mass-to-charge ratio and fragmentation pattern.

A related method has been developed for the simultaneous analysis of nimodipine and its metabolite, oxidized nimodipine (OX-NM), in rat cerebrospinal fluid (CSF) using HPLC with UV detection. nih.gov This method, while not using MS/MS, demonstrates the feasibility of separating and quantifying nimodipine and its metabolites in a single run. nih.gov

Optimization of Sample Preparation and Extraction Protocols (e.g., liquid-liquid extraction) for Biological Matrices

Effective sample preparation is critical to remove interfering substances from biological matrices like plasma, serum, or CSF, and to concentrate the analyte before analysis. Liquid-liquid extraction (LLE) is a commonly used and effective technique for nimodipine and its metabolites. scielo.brresearchgate.net

The LLE process involves the addition of an organic solvent that is immiscible with the aqueous biological sample. The choice of solvent is crucial for achieving high extraction recovery. For nimodipine, a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1 v/v) has been shown to be effective. scielo.brresearchgate.net The procedure typically involves:

Adding the extraction solvent to the biological sample (e.g., plasma).

Vortexing the mixture to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Centrifuging to separate the two phases.

Transferring the organic layer, which now contains the analyte, to a clean tube.

Evaporating the solvent to dryness, often under a stream of nitrogen.

Reconstituting the residue in the mobile phase for injection into the HPLC system.

The efficiency of this process is often assessed by calculating the extraction recovery, which compares the analytical response of an extracted sample to that of a non-extracted standard of the same concentration. For nimodipine, mean extraction recoveries using LLE have been reported to be in the range of 70-75%. scielo.br A similar recovery would be targeted for its monohydroxy metabolite.

Assessment of Bioanalytical Method Performance: Sensitivity, Selectivity, Accuracy, and Precision in In Vitro Systems

Any bioanalytical method must be rigorously validated to ensure its reliability. The validation process assesses several key performance parameters according to established guidelines.

Sensitivity: The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For the parent drug nimodipine, highly sensitive HPLC-MS/MS methods have achieved LLOQs as low as 0.20 ng/mL in human plasma. nih.gov

Selectivity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. Selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank biological samples. The high specificity of MS/MS detection in MRM mode generally ensures excellent selectivity. scielo.br

Accuracy: Accuracy reflects how close the measured concentration is to the true concentration. It is typically expressed as the percentage of bias or relative error. For a validated method, the accuracy should be within ±15% of the nominal value (or ±20% at the LLOQ). nih.gov

Precision: Precision measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses variability within a single day, while inter-day precision assesses it across different days. The precision should not exceed 15% RSD (or 20% at the LLOQ). nih.gov

The following table presents validation data for a method developed for "oxidized nimodipine" (OX-NM) using HPLC-UV. While not an MS/MS method, it provides an example of the performance metrics for a nimodipine metabolite.

| Validation Parameter | Finding for Oxidized Nimodipine (OX-NM) | Reference |

|---|---|---|

| Linearity Range | 0.5 - 10 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.1 µg/mL | nih.gov |

| Accuracy (Recovery) | > 95% | nih.gov |

| Precision (Intra-day & Inter-day) | < 5% RSD | nih.gov |

Application of Analytical Methods in Metabolic Pathway Investigations and Characterization Studies

Validated analytical methods are indispensable tools for investigating the metabolic fate of drugs. Nimodipine is known to undergo extensive first-pass metabolism, primarily mediated by the CYP3A4 and CYP3A5 enzymes, leading to the formation of numerous metabolites. nih.gov The initial metabolic reactions include the dehydrogenation of the dihydropyridine (B1217469) ring and demethylation of a side chain. magtechjournal.com

By using a validated and sensitive method for monohydroxy nimodipine, researchers can:

Quantify its formation in in vitro systems, such as human liver microsomes, to identify the specific enzymes responsible for its production. magtechjournal.com

Characterize the pharmacokinetic profile of the metabolite in preclinical and clinical studies, determining its rate of formation and elimination.

Compare metabolite concentrations across different patient populations to investigate sources of pharmacokinetic variability. nih.gov

The ability to accurately measure the concentration of monohydroxy nimodipine over time after administration of the parent drug is essential for building a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological and Biological Activity of Monohydroxy Nimodipine in Preclinical Contexts

In Vitro Evaluation of Monohydroxy Nimodipine's Pharmacological Potency

Preclinical investigations into the metabolites of nimodipine (B1678889) have consistently demonstrated that they possess significantly less pharmacological activity than the parent compound. nih.gov The structural alterations resulting from metabolic processes, including hydroxylation, lead to a marked reduction in the ability to modulate calcium channels.

In vitro studies on isolated vascular smooth muscle have been crucial in elucidating the comparative potency of nimodipine and its metabolites. While nimodipine is a potent inhibitor of L-type calcium channels, causing vasorelaxation, its metabolites exhibit substantially weaker effects. nih.gov Research indicates that the various metabolites, which would include monohydroxy derivatives, are either inactive or considerably less active than nimodipine itself. The primary pharmacological action is therefore attributed to the parent drug before its extensive metabolism.

The consensus from preclinical evaluations is that the metabolites of nimodipine, including those that have undergone a single hydroxylation reaction, lack significant calcium channel blocking activity. The structural integrity of the dihydropyridine (B1217469) ring and its specific ester side chains is critical for high-affinity binding to the L-type calcium channel. Metabolic changes at these positions diminish this interaction, leading to a loss of pharmacological potency. Consequently, these compounds are not considered to be active therapeutic agents.

| Compound | Primary Site of Action | Relative In Vitro Potency (Calcium Channel Blockade) |

|---|---|---|

| Nimodipine (Parent Drug) | L-type Calcium Channels | High |

| Metabolites (including Monohydroxy derivatives) | L-type Calcium Channels | Considerably Reduced / Inactive |

Investigation of Monohydroxy Nimodipine's Potential as an Enzyme Inducer or Inhibitor

The interaction of nimodipine with metabolic enzymes has been a subject of study, primarily focusing on its role as a substrate and its effect on the metabolism of other drugs. Nimodipine itself is a known competitive inhibitor of CYP3A4, the same enzyme responsible for its metabolism. frontiersin.org This can lead to drug-drug interactions when co-administered with other CYP3A4 substrates. nih.govfrontiersin.org

However, specific preclinical research focusing on the potential of nimodipine's metabolites, such as monohydroxy nimodipine, to act as inducers or inhibitors of CYP enzymes is not extensively documented in the available literature. The primary focus has remained on the metabolic pathways of the parent drug and the interactions caused by the parent drug itself, rather than the subsequent actions of its metabolites on the enzyme systems. Therefore, there is insufficient evidence to characterize monohydroxy nimodipine as either a significant enzyme inducer or inhibitor.

| Compound | Interaction with CYP3A4 | Evidence |

|---|---|---|

| Nimodipine (Parent Drug) | Substrate and Competitive Inhibitor | Established in in vitro and in vivo studies. frontiersin.org |

| Monohydroxy Nimodipine (Metabolite) | Inducer/Inhibitor Potential Not Established | Lack of specific studies in available scientific literature. |

Future Research Directions and Translational Considerations for Monohydroxy Nimodipine

Integration of Computational Chemistry and In Silico Modeling for Metabolite Prediction and Pathway Analysis

The prediction of drug metabolism has been significantly enhanced by computational chemistry and in silico modeling, offering a proactive approach to understanding the formation of metabolites like monohydroxy nimodipine (B1678889). news-medical.net These models can predict the sites of metabolism on a drug molecule, the enzymes involved, and the likely resulting metabolites. news-medical.net For nimodipine, which undergoes extensive hepatic metabolism primarily via Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, in silico tools can simulate its interaction with these enzymes. researchgate.net

In silico approaches, such as molecular docking and dynamics simulations, can provide insights into the binding affinity of nimodipine to the active sites of metabolizing enzymes. frontiersin.orgnih.gov By analyzing these interactions, researchers can predict which parts of the nimodipine molecule are most susceptible to enzymatic action, such as hydroxylation. This helps in identifying potential metabolites, including various monohydroxy isomers, and hypothesizing the complete metabolic pathway. nih.gov Mechanistic metabolism models can cover a range of enzymes, including CYPs, to propose the most likely metabolites with greater precision than other methods. news-medical.net This predictive power aids in designing more targeted in vitro and in vivo metabolism studies, saving time and resources. Furthermore, pharmacokinetic modeling can simulate the systemic concentrations of nimodipine and its metabolites, helping to understand their dose-dependent effects. nih.gov

Table 1: In Silico Tools for Metabolite Prediction

| Tool/Method | Application in Monohydroxy Nimodipine Research | Potential Insights |

|---|---|---|

| Molecular Docking | Simulating the binding of nimodipine to the active site of CYP3A4/5 enzymes. | Identification of key amino acid residues involved in binding and orientation of the drug for metabolism. |

| Quantum Mechanics (QM) | Calculating the reactivity of different atoms in the nimodipine molecule. | Predicting the most likely sites for hydroxylation, leading to monohydroxy nimodipine formation. |

| Pharmacophore Modeling | Building models based on known substrates of CYP3A4/5 to predict nimodipine's interaction. | Understanding the structural features required for metabolism by specific enzymes. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating the absorption, distribution, metabolism, and excretion (ADME) of nimodipine and its metabolites. | Predicting plasma concentration profiles of monohydroxy nimodipine in different patient populations. |

Advancements in High-Throughput Screening for Metabolite Profiling

High-throughput screening (HTS) has become an indispensable tool in drug discovery and development for rapidly assessing the metabolic stability and metabolite profile of new chemical entities. researchgate.net For monohydroxy nimodipine, HTS assays can be employed to screen compound libraries or patient samples to identify and quantify metabolites efficiently. nih.gov These assays typically utilize in vitro systems such as human liver microsomes or hepatocytes, which contain the necessary drug-metabolizing enzymes. nih.gov

The combination of HTS with advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful platform for metabolite profiling. nih.govembopress.org This combination allows for the rapid separation, sensitive detection, and structural characterization of numerous metabolites in a single run. nih.gov The development of multiplexed HTS assays, where multiple enzyme activities are monitored simultaneously, further enhances throughput and provides a more comprehensive picture of a drug's metabolic fate. nih.gov Such advancements are critical for understanding how various factors, including co-administered drugs or genetic variations, might alter the metabolic pathway of nimodipine and the formation of its monohydroxy metabolite. researchgate.net

Table 2: High-Throughput Screening Technologies for Metabolite Profiling

| Technology | Application in Monohydroxy Nimodipine Research | Advantages |

|---|---|---|

| LC-MS/MS | Quantitative analysis of nimodipine and its metabolites in biological samples (e.g., plasma, microsomes). scielo.br | High sensitivity, specificity, and speed; allows for structural elucidation of unknown metabolites. nih.gov |

| Automated Liquid Handling | Preparation of samples for HTS assays in 384-well or higher-density formats. nih.gov | Increased throughput, reduced variability, and minimized sample volume. |

| Human Liver Microsomes/Hepatocytes | In vitro model system containing a full complement of drug-metabolizing enzymes. | Provides a physiologically relevant environment for studying nimodipine metabolism. |

| Metabolomics Platforms | Global analysis of all small-molecule metabolites in a biological system following drug exposure. mdpi.com | Can uncover unexpected metabolic pathways and biomarkers related to nimodipine's effects. |

Exploring the Role of Genetic Polymorphisms in Monohydroxy Nimodipine Formation and Variability

Significant interpatient variability has been observed in the pharmacokinetics of nimodipine. nih.govnih.govresearchgate.net A major contributing factor to this variability is genetic polymorphism in the enzymes responsible for its metabolism, primarily CYP3A4 and CYP3A5. researchgate.netnih.gov Polymorphisms are variations in the DNA sequence of a gene that can lead to enzymes with abolished, reduced, or altered activity. frontiersin.orgmdpi.com

Several single nucleotide polymorphisms (SNPs) in the CYP3A4 and CYP3A5 genes have been identified and shown to influence drug metabolism. ebmconsult.comfrontiersin.org For instance, individuals carrying the CYP3A53 allele have been reported to have different clearance rates for nimodipine compared to those with the wild-type allele. nih.gov A study in healthy Chinese individuals showed that carriers of the homozygous CYP3A5 (3/3) genotype had higher peak plasma concentrations (Cmax) and area under the curve (AUC) of nimodipine compared to those with other genotypes. nih.gov Similarly, alleles like CYP3A422 are associated with reduced enzyme function and can affect the metabolism of numerous drugs. mdpi.comfrontiersin.org

Understanding how these genetic variations affect the formation of monohydroxy nimodipine is a critical area for future research. This knowledge could enable personalized medicine approaches, where nimodipine dosing is tailored to a patient's genetic profile to optimize therapeutic outcomes and minimize adverse effects. nursingcenter.com

Table 3: Key Genetic Polymorphisms Affecting Nimodipine Metabolism

| Gene | Allele (Polymorphism) | Effect on Enzyme Activity | Impact on Nimodipine Pharmacokinetics | Reference |

|---|---|---|---|---|

| CYP3A5 | CYP3A53 | Non-functional protein | Reduced clearance, higher plasma concentrations in homozygous carriers. | nih.gov |

| CYP3A4 | CYP3A41B | May alter activity (conflicting reports) | Potential for altered nimodipine metabolism, though effects are not fully clear. | ebmconsult.com |

| CYP3A4 | CYP3A422 (rs35599367C>T) | Reduced mRNA expression and enzyme activity. | Associated with decreased metabolism of CYP3A4 substrates; likely increases nimodipine exposure. | mdpi.comfrontiersin.org |

| CYP3A4 | CYP3A420 | Truncated, non-functional protein. | Complete loss of function, expected to significantly increase nimodipine exposure. | mdpi.com |

Development of Novel Analytical Standards and Reference Materials for Monohydroxy Nimodipine Research

Accurate and reliable quantification of monohydroxy nimodipine in biological matrices is fundamental for pharmacokinetic studies, clinical monitoring, and metabolic research. This requires the availability of high-purity analytical standards and reference materials. researchgate.net The synthesis of specific nimodipine metabolites is a key step in obtaining these essential materials. nih.gov Without certified reference standards, it is challenging to develop and validate analytical methods, such as HPLC or LC-MS/MS, leading to uncertainty in the obtained data. researchgate.nethumanjournals.com

Future efforts must focus on the chemical synthesis, purification, and characterization of individual monohydroxy nimodipine isomers. The characterization process involves confirming the chemical structure and assessing purity using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.net The availability of these standards will not only support research into nimodipine's metabolic pathways but also facilitate the potential development of monohydroxy nimodipine itself as a therapeutic agent, should it be found to possess desirable pharmacological properties. Establishing a reliable source for these reference materials is a critical step for advancing the field.

Table 4: Requirements for Analytical Standards of Monohydroxy Nimodipine

| Parameter | Description | Importance |

|---|---|---|

| High Purity | The reference material should be free from impurities, including the parent drug and other metabolites. | Ensures accuracy and precision in quantitative analytical methods. |

| Structural Confirmation | The exact chemical structure, including stereochemistry, must be unequivocally determined. | Guarantees that the correct compound is being measured. |

| Certification | The standard should be certified with a known concentration or purity value and an associated uncertainty. | Provides traceability and allows for comparison of results between different laboratories. |

| Stability Data | Information on the stability of the compound under various storage conditions (e.g., temperature, light). | Ensures the integrity of the standard over time, preventing degradation and inaccurate measurements. |

Q & A

Q. What methodologies are recommended for identifying and quantifying monohydroxy nimodipine in pharmaceutical formulations?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method optimized via experimental design is widely used. Key parameters include:

- Mobile phase composition : Acetonitrile/water (67.5:32.5 v/v) for optimal separation .

- Column temperature : 40°C to enhance peak resolution .

- Flow rate : 0.9 mL/min to balance analysis time and sensitivity . Validation parameters (linearity, precision, accuracy) should adhere to pharmacopeial standards, as demonstrated in nimodipine impurity profiling .

Q. What stability-indicating parameters are critical for monohydroxy nimodipine under varying storage conditions?

Stability studies should assess:

- Degradation products : Monitor impurities (e.g., nitro derivatives, sulfonamide byproducts) using validated HPLC methods .

- Environmental factors : Temperature, pH, and light exposure, with adjustments based on AP-42 correction factors for emission estimates (e.g., vapor pressure, temperature-dependent degradation) .

- Robustness testing : Evaluate method resilience to minor fluctuations in flow rate or mobile phase composition .

Q. How can researchers address analytical challenges in detecting trace impurities in monohydroxy nimodipine?

- Sensitivity enhancement : Optimize UV detection wavelengths (e.g., 235 nm for nimodipine derivatives) .

- Specificity : Use factorial design to isolate interference from structurally similar compounds (e.g., 2-phenoxyaniline) .

- Sample preparation : Solid-phase extraction or derivatization to improve detection limits .

Advanced Research Questions

Q. How can experimental design optimize chromatographic separation of monohydroxy nimodipine from related impurities?

- Screening phase : Employ full factorial design to evaluate factors like organic modifier type (methanol vs. acetonitrile), concentration, and column temperature .

- Optimization phase : Central composite design (CCD) with Derringer’s desirability function to balance resolution, analysis time, and peak symmetry .

- Critical factors : Acetonitrile outperforms methanol in reducing tailing; pH has negligible impact within 3.0–5.0 .

Q. What methodologies assess the neuroprotective effects of monohydroxy nimodipine in in vitro models?

- Cell culture models : SH-SY5Y neuron cells exposed to hyperglycemia (50 mM glucose) to simulate oxidative stress .

- Dosage : 500 nM nimodipine administered for 30 minutes post-glucose exposure .

- Outcome measures : Quantify NRF2 (neuroprotective) and NF-κB (pro-inflammatory) expression via fluorescence assays .

- Contradictions : Discrepancies in calcium flux data may arise from cell line variability (e.g., SH-SY5Y vs. primary neurons) .

Q. How can conflicting pharmacokinetic data on monohydroxy nimodipine be reconciled?

- Source analysis : Variability in dissolution profiles (e.g., T50 values ranging from 1.53–2.81 minutes across formulations) .

- Methodological adjustments : Standardize in vitro release testing (e.g., first-order kinetics for sustained-release formulations) .

- Cross-validation : Compare HPLC results with LC-MS/MS for confirmation, especially in complex matrices .

Q. What strategies mitigate bias in neuroprotective efficacy studies of monohydroxy nimodipine?

- Blinding : Randomize treatment groups (e.g., normoglycemia vs. hyperglycemia) and use post-test-only controlled designs .

- Control variables : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce inter-experiment variability .

- Ethical frameworks : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.